molecular formula C9H10ClNO B1351456 N-(2-chloro-6-methylphenyl)acetamide CAS No. 21352-09-0

N-(2-chloro-6-methylphenyl)acetamide

Cat. No. B1351456
CAS RN: 21352-09-0
M. Wt: 183.63 g/mol
InChI Key: VFGNPYWQUOSOSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-chloro-6-methylphenyl)acetamide is represented by the linear formula C9H10ClNO . The molecular weight is 183.639 . More detailed structural analysis can be found in related studies .


Chemical Reactions Analysis

N-(2-chloro-6-methylphenyl)acetamide is closely related to chloroacetamide herbicides. These herbicides undergo metabolism in liver microsomes of rats and humans, involving complex pathways leading to DNA-reactive compounds.


Physical And Chemical Properties Analysis

N-(2-chloro-6-methylphenyl)acetamide is a colorless solid with a molecular weight of 225.7 g/mol. It has a density of 1.3±0.1 g/cm3 and a boiling point of 349.2±37.0 °C at 760 mmHg .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolism in Liver Microsomes : A study by Coleman, Linderman, Hodgson, and Rose (2000) investigated the metabolism of chloroacetamide herbicides, which include compounds structurally similar to N-(2-chloro-6-methylphenyl)acetamide, in human and rat liver microsomes. This research is significant for understanding the biotransformation of these herbicides in different species, providing insights into their environmental and health impacts (Coleman et al., 2000).

  • Soil Interaction and Herbicidal Activity : Another study by Banks and Robinson (1986) examined the reception and activity of chloroacetamide herbicides in soil, affected by factors like wheat straw and irrigation. This research offers insights into how agricultural practices and environmental conditions influence the efficacy and environmental behavior of these herbicides (Banks & Robinson, 1986).

  • Herbicide Presence in Hydrologic Systems : Kolpin, Nations, Goolsby, and Thurman (1996) explored the presence of acetochlor, a chloroacetamide herbicide, in various hydrologic systems during its first season of use. This research is crucial for assessing the environmental impact and mobility of these herbicides in water systems (Kolpin et al., 1996).

  • orption and bioactivity of chloroacetamide herbicides in relation to soil properties, including alachlor and metolachlor, provides a deeper understanding of the interaction between these compounds and various soil types. This knowledge is essential for predicting the environmental fate and efficacy of herbicides like N-(2-chloro-6-methylphenyl)acetamide in different agricultural settings (Peter & Weber, 1985).
  • Detoxification in Plant Seedlings : The study by Breaux (1987) on the initial metabolism of acetochlor in tolerant and susceptible plant seedlings revealed that detoxification is a significant factor in the herbicide's selective phytotoxicity. Understanding the metabolic pathways in various plant species aids in the development of more effective and selective herbicides (Breaux, 1987).

  • Molecular Structure Analysis : Gowda et al. (2007) conducted a study on the molecular structure of similar compounds, which can be critical for understanding the physical and chemical properties of N-(2-chloro-6-methylphenyl)acetamide. Such structural analyses are crucial for the design and development of new herbicides and their derivatives (Gowda et al., 2007).

  • Comparative Study on Potential Water Pollution : Balinova (1997) conducted a comparative study on the leaching behavior of acetochlor and related compounds, highlighting their potential for water pollution. This research is key to understanding the environmental risk associated with the use of chloroacetamide herbicides and their management (Balinova, 1997).

  • Biodegradation by Microbial Activity : Wang et al. (2015) investigated the biodegradation of acetochlor by the cytochrome P450 system in Rhodococcus sp. Strain T3-1. This study provides insights into the microbial degradation of chloroacetamide herbicides, which is important for developing strategies to mitigate their environmental impact (Wang et al., 2015).

Safety And Hazards

N-(2-chloro-6-methylphenyl)acetamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGNPYWQUOSOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401019
Record name N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-methylphenyl)acetamide

CAS RN

21352-09-0
Record name N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
HM Korashy, AFMM Rahman, MG Kassem - Profiles of Drug Substances …, 2014 - Elsevier
Dasatinib (Sprycel®), a second-generation TKI, has been shown to be effective as an anticancer drug in the treatment of patients with chronic myeloid leukemia or Philadelphia …
Number of citations: 27 www.sciencedirect.com
Z Li, K Sun, C Cai - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cobalt-catalyzed regioselective C–H halogenation methodology is reported herein. The highlight of this work is the highly selective C–H functionalization of anilides, which results in …
Number of citations: 20 pubs.rsc.org
JA McIntyre, J Castaner, M Bayes - Drugs of the Future, 2006 - access.portico.org
Chronic myelogenous leukemia (CML) results from a single mutagenic event leading to acquisition of the Philadelphia chromosome abnormality and the BCRABL fusion gene. …
Number of citations: 22 access.portico.org
MG Kassem - academia.edu
Tyrosine kinase inhibitors (TKIs) are a class of small molecule drugs that block the intracellular signals which drive proliferation in many malignant cells by specifically inhibiting the …
Number of citations: 0 www.academia.edu
H Feng, G Shengxin, D Ali, Z Renfeng… - Chinese Journal of …, 2021 - sioc-journal.cn
合成了一系列含三氟甲基吡啶结构的酰胺衍生物, 并测试了它们对水稻白叶枯病菌 (Xanthomonas oryzae pv. oryzae), 柑橘溃疡病菌 (Xanthomonas axonopodis pv. citri), 烟草青枯病菌 (…
Number of citations: 2 sioc-journal.cn
何凤, 郭声鑫, 代阿丽, 张仁凤, 吴剑 - 有机化学, 2021 - sioc-journal.cn
合成了一系列含三氟甲基吡啶结构的酰胺衍生物, 并测试了它们对水稻白叶枯病菌(Xanthomonas oryzae pv. oryzae), 柑橘溃疡病菌(Xanthomonas axonopodis pv. citri), 烟草青枯病菌(…
Number of citations: 0 sioc-journal.cn

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